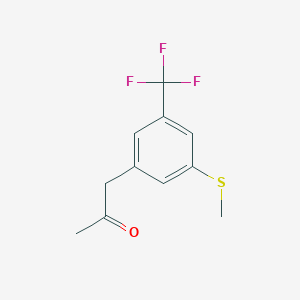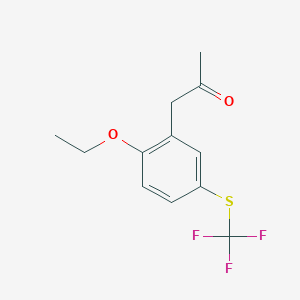
2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,3,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicine, derivatives of pyrimidines are often explored for their therapeutic potential. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3,5-Trichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-(2,3,5-Trichlorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both trichlorophenyl and trifluoromethyl groups can impart unique properties, such as increased lipophilicity and stability.
Propriétés
Formule moléculaire |
C11H4Cl3F3N2 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-6-1-7(9(14)8(13)2-6)10-18-3-5(4-19-10)11(15,16)17/h1-4H |
Clé InChI |
WULHQKAQDUBRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=NC=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)

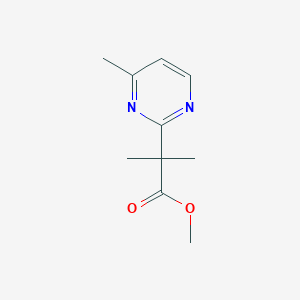
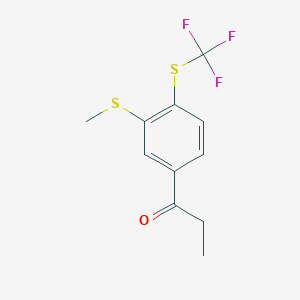
![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
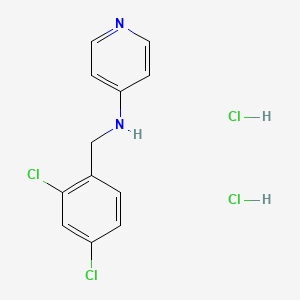

![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
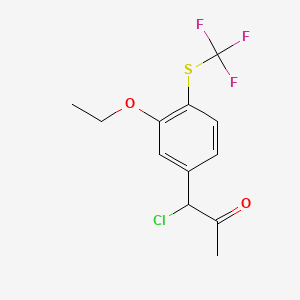

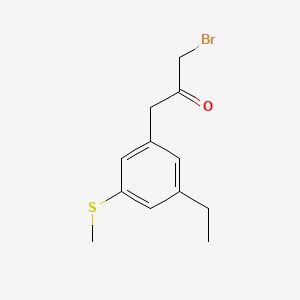
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
